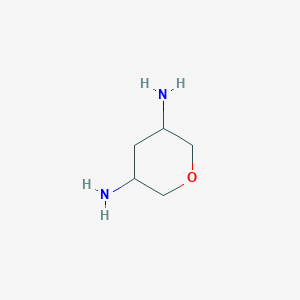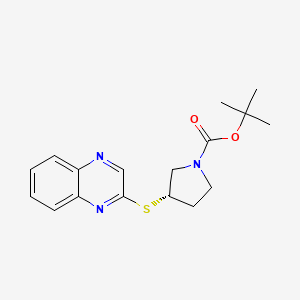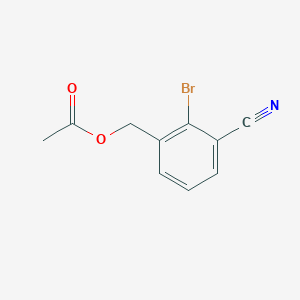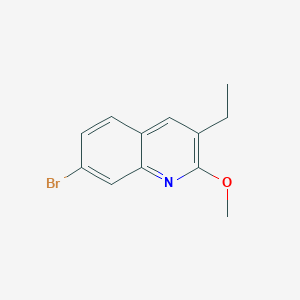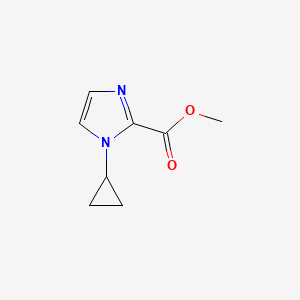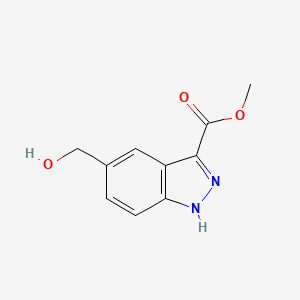![molecular formula C10H9Cl2N5 B13976199 4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride is a heterocyclic compound that serves as an important intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 1-methyl-1H-pyrazole-4-carboxylate with chlorinating agents to form the intermediate 4-chloro-1-methyl-1H-pyrazole. This intermediate then undergoes further cyclization with suitable reagents to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. The process may include the use of high-temperature and high-pressure reactors, as well as advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, oxidizing agents, and reducing agents. Typical conditions involve the use of solvents like tetrahydrofuran and reaction temperatures ranging from room temperature to elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with unique properties.
Biological Research: It serves as a tool for studying various biological processes and pathways.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable chemical properties.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with similar reactivity and applications.
Uniqueness
4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C10H9Cl2N5 |
|---|---|
Molekulargewicht |
270.12 g/mol |
IUPAC-Name |
4-chloro-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C10H8ClN5.ClH/c1-15-5-7(4-13-15)8-6-16-9(2-3-12-16)10(11)14-8;/h2-6H,1H3;1H |
InChI-Schlüssel |
QKUDUXKQUNCZFN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



